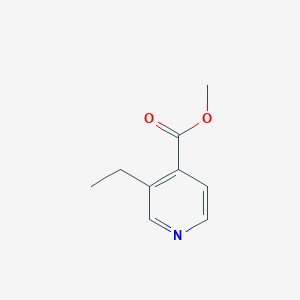

Methyl 3-ethylisonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-ethylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-7-6-10-5-4-8(7)9(11)12-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEUDQKYLTUMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732442 | |

| Record name | Methyl 3-ethylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13341-16-7 | |

| Record name | Methyl 3-ethylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-ethylisonicotinate

Foreword: The Strategic Importance of Methyl 3-ethylisonicotinate

Methyl 3-ethylisonicotinate, a substituted pyridine derivative, represents a molecule of significant interest within the realms of pharmaceutical and agrochemical research. The unique arrangement of its functional groups—an ethyl group at the 3-position and a methyl carboxylate at the 4-position of the pyridine ring—renders it a versatile building block for the synthesis of more complex molecular architectures. Its structural motifs are found in a variety of biologically active compounds, making the development of efficient and scalable synthetic routes to this intermediate a priority for drug discovery and development professionals.

This technical guide provides a comprehensive overview of the viable synthetic pathways to methyl 3-ethylisonicotinate. It is designed to equip researchers and scientists with not only a set of robust protocols but also a deeper understanding of the chemical principles that underpin these methodologies. We will explore both classical and contemporary approaches, offering insights into the rationale behind experimental choices and providing the necessary data to support the replication and adaptation of these syntheses.

Retrosynthetic Analysis: Devising a Blueprint for Synthesis

A logical retrosynthetic disconnection of methyl 3-ethylisonicotinate points to two primary synthons: the 3-ethylpyridine core and the carboxylate functionality at the 4-position. This suggests two main strategic approaches:

-

Late-Stage Functionalization: Beginning with a pre-formed 3-ethylpyridine ring and introducing the carboxylate group at the 4-position.

-

Ring Formation: Constructing the pyridine ring with the desired substituents already in place or in a form that can be easily modified.

This guide will focus on the most practical and well-precedented of these strategies, which involves a two-step sequence: the formation of 3-ethylisonicotinic acid followed by its esterification.

Part I: The Classical Pathway - Oxidation and Esterification

The most established and industrially scalable route to methyl 3-ethylisonicotinate commences with the selective oxidation of a suitable precursor, 3-ethyl-4-methylpyridine, to yield 3-ethyl-4-pyridinecarboxylic acid (3-ethylisonicotinic acid). This is followed by a classical Fischer esterification to afford the target methyl ester.

dot graph "Classical_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="3-Ethyl-4-methylpyridine"]; Intermediate [label="3-Ethyl-4-pyridinecarboxylic Acid\n(3-Ethylisonicotinic Acid)"]; Product [label="Methyl 3-ethylisonicotinate"];

Start -> Intermediate [label="Selective Oxidation of\n4-methyl group"]; Intermediate -> Product [label="Fischer Esterification\n(Methanol, Acid Catalyst)"]; }

Caption: Classical two-step synthesis of methyl 3-ethylisonicotinate.

Step 1: Selective Oxidation of 3-Ethyl-4-methylpyridine

The cornerstone of this synthetic approach is the selective oxidation of the methyl group at the 4-position of 3-ethyl-4-methylpyridine[1]. The ethyl group at the 3-position is less susceptible to oxidation under controlled conditions, allowing for a targeted transformation. While various oxidizing agents can be employed for the oxidation of alkylpyridines, including nitric acid and potassium permanganate, a common and effective method involves catalytic vapor-phase oxidation.[2][3][4][5]

-

Choice of Starting Material: 3-Ethyl-4-methylpyridine is a readily available starting material.[1] The presence of two alkyl groups with differing reactivity to oxidation allows for a selective functionalization.

-

Oxidation Method: Vapor-phase catalytic oxidation over a vanadium-titanium oxide catalyst is often preferred in industrial settings due to its efficiency, the reusability of the catalyst, and the avoidance of harsh, corrosive liquid-phase oxidants like concentrated nitric acid.[2][3][4][5] The V₂O₅-anatase catalyst has been shown to be particularly active and selective for the formation of pyridine carboxylic acids from methylpyridines.[3][4]

This protocol is a representative procedure based on established methods for the oxidation of methylpyridines and may require optimization for this specific substrate.

-

Catalyst Preparation: A V₂O₅-TiO₂ (anatase) catalyst is prepared by impregnating anatase titanium dioxide with a solution of ammonium metavanadate, followed by drying and calcination.

-

Reaction Setup: The oxidation is carried out in a fixed-bed flow reactor. The catalyst is packed into a quartz tube, which is placed inside a tube furnace.

-

Reaction Conditions: A gaseous mixture of 3-ethyl-4-methylpyridine, air (as the oxidant), and steam (to moderate the reaction and prevent over-oxidation) is passed over the heated catalyst bed.

-

Work-up and Purification: The product stream is cooled, and the 3-ethyl-4-pyridinecarboxylic acid is collected. Purification can be achieved by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

| Parameter | Typical Range |

| Catalyst | V₂O₅ on TiO₂ (Anatase) |

| Temperature | 300-400 °C |

| Reactant Molar Ratio | 3-ethyl-4-methylpyridine : O₂ : H₂O (approx. 1 : 20 : 50) |

| Contact Time | 0.1 - 1.0 seconds |

Step 2: Fischer Esterification of 3-Ethyl-4-pyridinecarboxylic Acid

The conversion of the synthesized 3-ethyl-4-pyridinecarboxylic acid to its methyl ester is readily achieved through Fischer esterification.[6][7][8][9] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, an excess of the alcohol (methanol) is typically used.[7][9]

-

Reaction Principle: Fischer esterification is a cost-effective and straightforward method for producing esters from carboxylic acids and simple alcohols.[6][7]

-

Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[6][10]

-

Solvent and Reagent: Using methanol as both the solvent and the reactant ensures a large excess, which, according to Le Châtelier's principle, shifts the equilibrium towards the formation of the methyl ester.[7]

-

Work-up: The reaction mixture is typically neutralized to remove the acid catalyst and any unreacted carboxylic acid. This is followed by extraction of the ester into an organic solvent and subsequent purification.

-

Reaction Setup: To a solution of 3-ethyl-4-pyridinecarboxylic acid in a large excess of methanol, a catalytic amount of concentrated sulfuric acid is slowly added.

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[8][10]

-

Neutralization: After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The methyl 3-ethylisonicotinate is extracted from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane.[10]

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.[10]

| Parameter | Recommended Condition |

| Reactants | 3-Ethyl-4-pyridinecarboxylic acid, Methanol (large excess) |

| Catalyst | Concentrated H₂SO₄ (catalytic amount) |

| Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 4-8 hours (monitor by TLC) |

Part II: Modern Synthetic Approaches - C-H Functionalization

Recent advances in synthetic organic chemistry have opened up new avenues for the preparation of substituted pyridines, with a focus on increasing efficiency and reducing the number of synthetic steps. One such promising strategy is the direct C-H carboxylation of the pyridine ring.

dot graph "Modern_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="3-Ethylpyridine"]; Intermediate [label="3-Ethyl-4-pyridinecarboxylic Acid"]; Product [label="Methyl 3-ethylisonicotinate"];

Start -> Intermediate [label="Direct C-H Carboxylation\n(e.g., with CO₂, catalyst)"]; Intermediate -> Product [label="Fischer Esterification"]; }

Caption: A modern approach to methyl 3-ethylisonicotinate via direct C-H carboxylation.

Direct C-H Carboxylation of 3-Ethylpyridine

The direct introduction of a carboxylic acid group onto a pyridine ring at a specific position is a highly sought-after transformation. While challenging due to the inherent stability of C-H bonds, several catalytic systems have been developed to achieve this. For the synthesis of 3-ethyl-4-pyridinecarboxylic acid, a regioselective carboxylation of 3-ethylpyridine at the 4-position would be the ideal transformation.

-

Atom Economy: This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials and the generation of stoichiometric byproducts.

-

Catalysis: Transition metal catalysts, such as those based on copper or palladium, are often employed to activate the C-H bond and facilitate the insertion of CO₂.

-

Regioselectivity: Achieving the desired regioselectivity (carboxylation at the 4-position) is the primary challenge and is often directed by the electronic and steric properties of the substrate and the catalyst system.

While a specific, optimized protocol for the direct C-H carboxylation of 3-ethylpyridine at the 4-position is not yet widely established in the literature, this remains an active area of research with significant potential for future synthetic applications.

Part III: Characterization and Data Analysis

Confirmation of the successful synthesis of methyl 3-ethylisonicotinate relies on a combination of spectroscopic techniques. Based on the analysis of analogous compounds such as methyl isonicotinate and ethyl isonicotinate, the following spectral characteristics are expected.[11][12][13][14]

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the arrangement of protons in the molecule.

-

Pyridine Ring Protons: Three distinct signals in the aromatic region, corresponding to the protons at positions 2, 5, and 6 of the pyridine ring.

-

Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl group, showing the characteristic coupling pattern.

-

Methyl Ester Protons: A singlet in the upfield region corresponding to the three protons of the methyl ester group (-OCH₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show the number of unique carbon environments.

-

Pyridine Ring Carbons: Five distinct signals for the five carbons of the pyridine ring.

-

Carbonyl Carbon: A signal in the downfield region characteristic of an ester carbonyl group.

-

Ethyl Group Carbons: Two signals for the methylene and methyl carbons of the ethyl group.

-

Methyl Ester Carbon: A signal for the carbon of the methyl ester group.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

-

C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.

-

C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H and C=C/C=N Stretches: Characteristic absorptions for the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern. The molecular ion peak (M⁺) corresponding to the molecular weight of methyl 3-ethylisonicotinate (C₉H₁₁NO₂) is expected.

Conclusion and Future Outlook

The synthesis of methyl 3-ethylisonicotinate is most practically achieved through a classical two-step process involving the selective oxidation of 3-ethyl-4-methylpyridine, followed by Fischer esterification. This pathway offers a reliable and scalable route to this valuable intermediate. While modern methods such as direct C-H carboxylation are on the horizon and promise more efficient syntheses in the future, the classical approach remains the workhorse for current laboratory and industrial production. The characterization data derived from analogous compounds provide a solid framework for the confirmation of the final product's identity. Further research into selective oxidation catalysts and direct C-H functionalization will undoubtedly lead to even more elegant and sustainable synthetic strategies for this important class of molecules.

References

-

PubChem Compound Summary for CID 68254, 3-Ethyl-4-methylpyridine. National Center for Biotechnology Information. [Link]

- Process for producing pyridine carboxylic acids. (2013).

-

Fischer Esterification-Typical Procedures. OperaChem. (2024, January 5). [Link]

- Oxidation of methyl-pyridines. (1957).

-

Krinochkin, A. P., et al. (2022). Efficient Synthesis of 3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic Acid. Request PDF. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022, November 16). [Link]

-

Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), S399–S406. [Link]

-

Yugay, O. K., & Sembaev, D. Kh. (2012). Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 6(11), 1056-1059. [Link]

-

Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. ResearchGate. (2012). [Link]

-

Atanasova, M., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(9), 121. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). [Link]

-

Fischer Esterification. (n.d.). [Link]

- Process for the preparation of pyridine carboxylic acid esters. (1998).

-

3-Ethylpyridine (FDB000930). FooDB. (2010, April 8). [Link]

-

1H and 13C NMR chemical shifts of the ethyl and methyl groups of the C2mim cation in C2mimTFSI-molecular liquid solutions as a function of xML. ResearchGate. (n.d.). [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. [Link]

-

3-ethyl-4-methyl pyridine, 529-21-5. The Good Scents Company. [Link]

-

Pyruvic acid, ethyl ester. Organic Syntheses Procedure. [Link]

- Process for preparing pyridine-2,3-dicarboxylic acid compounds. (n.d.).

-

Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. MDPI. (2023). [Link]

-

Zolpidem. Wikipedia. [Link]

-

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. [Link]

Sources

- 1. 3-Ethyl-4-methylpyridine | C8H11N | CID 68254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 3. Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. athabascau.ca [athabascau.ca]

- 8. cerritos.edu [cerritos.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. Methyl isonicotinate(2459-09-8) 1H NMR [m.chemicalbook.com]

- 12. shd-pub.org.rs [shd-pub.org.rs]

- 13. mdpi.com [mdpi.com]

- 14. Ethyl isonicotinate (1570-45-2) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 3-ethylisonicotinate from Isonicotinic Acid

Executive Summary

Methyl 3-ethylisonicotinate is a valuable substituted pyridine derivative with significant potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The strategic introduction of an ethyl group at the C-3 position of the isonicotinate scaffold can profoundly influence the biological activity and pharmacokinetic properties of resulting lead compounds. This guide provides a detailed, technically-grounded methodology for the preparation of Methyl 3-ethylisonicotinate, starting from the readily available precursor, isonicotinic acid. We will navigate the synthetic challenges, particularly the regioselective functionalization of the electron-deficient pyridine ring, and present a robust, multi-step pathway that prioritizes yield, purity, and scalability. The proposed route involves an initial esterification followed by a halogenation/cross-coupling sequence, a strategy widely validated in drug development for its reliability and versatility.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine motif is a cornerstone of medicinal chemistry, present in a vast array of commercial drugs and bioactive molecules.[1] Functionalization of the pyridine ring allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties. Methyl 3-ethylisonicotinate, in particular, offers a synthetically versatile platform. The methyl ester at the C-4 position can be readily hydrolyzed or converted to an amide, while the ethyl group at C-3 provides a lipophilic handle that can engage with hydrophobic pockets in biological targets. The synthesis of this specific isomer, however, is non-trivial due to the inherent reactivity patterns of the pyridine nucleus. This guide aims to provide a clear and logical pathway for its efficient synthesis, addressing the chemical principles and practical considerations at each step.

Retrosynthetic Analysis & Strategic Planning

The synthesis of Methyl 3-ethylisonicotinate from isonicotinic acid requires two primary transformations: esterification of the carboxylic acid and introduction of an ethyl group at the C-3 position.

A direct C-H ethylation of the pyridine ring (e.g., via a Minisci reaction) is often the most atom-economical approach. However, for a 4-substituted pyridine, radical attack typically favors the C-2 and C-6 positions, which are the most electron-deficient.[2][3] Achieving C-3 selectivity via this direct route is a significant challenge and often results in difficult-to-separate isomeric mixtures.

Therefore, a more robust and regiochemically precise strategy is warranted. Our proposed retrosynthesis hinges on a well-established halogen-dance/cross-coupling approach. This involves disconnecting the target molecule at the C-3 carbon-carbon bond, leading back to a halogenated intermediate, which in turn is derived from the esterified starting material.

This leads to a practical three-step forward synthesis:

-

Esterification: Conversion of isonicotinic acid to its methyl ester.

-

Regioselective Bromination: Introduction of a bromine atom at the C-3 position to act as a synthetic handle.

-

Cross-Coupling: Palladium-catalyzed installation of the ethyl group.

Overall Synthetic Workflow

The diagram below outlines the proposed three-step pathway from isonicotinic acid to the final product. This route is designed for high regiochemical control and utilizes well-understood, scalable reaction classes.

Caption: Proposed synthetic pathway for Methyl 3-ethylisonicotinate.

Step 1: Fischer-Speier Esterification of Isonicotinic Acid

Principle and Mechanism

The first step is the conversion of the carboxylic acid to a methyl ester. This is most classically achieved via the Fischer-Speier esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4][5] The acid catalyst serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic, and it facilitates the departure of water as a leaving group. The reaction is an equilibrium process; therefore, to drive it towards the product, an excess of the alcohol (methanol) is typically used.[5][6]

The mechanism proceeds through the following key stages:

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by methanol.

-

Proton transfer to create a good leaving group (water).

-

Elimination of water and deprotonation to yield the ester.

Caption: Simplified mechanism of Fischer-Speier esterification.

Detailed Experimental Protocol

-

Reagents: Isonicotinic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate (saturated solution), Chloroform or Ethyl Acetate, Anhydrous Magnesium Sulfate.

-

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser, add isonicotinic acid (1.0 eq).

-

Add a significant excess of anhydrous methanol (e.g., 10-20 eq) to act as both reagent and solvent.

-

Carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with cooling.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7][8]

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with an organic solvent like chloroform or ethyl acetate (3x).[7][8]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude methyl isonicotinate.

-

Purify the product by vacuum distillation if necessary.[7]

-

Expected Results & Characterization

| Parameter | Expected Value |

| Yield | 80-95%[9] |

| Appearance | Colorless to pale yellow liquid/solid |

| Boiling Point | ~97-98 °C at 14 mmHg |

| Melting Point | 8-9 °C |

Step 2: Regioselective C-3 Bromination

Principle and Rationale

With the ester in place, the next critical step is to install a bromine atom at the C-3 position. Direct electrophilic halogenation of pyridine is difficult due to the deactivating effect of the nitrogen atom. However, under strongly acidic conditions or by activating the ring (e.g., as an N-oxide), halogenation can be achieved. For 4-substituted pyridines, the C-3 and C-5 positions are electronically favored for electrophilic attack, though forcing conditions are often required. The use of reagents like N-bromosuccinimide (NBS) in an acidic medium or oleum/Br₂ can facilitate this transformation. The resulting 3-bromo derivative is an ideal substrate for subsequent cross-coupling reactions.

Detailed Experimental Protocol (Illustrative)

-

Reagents: Methyl isonicotinate, N-Bromosuccinimide (NBS), Sulfuric acid (fuming).

-

Procedure:

-

In a flask protected from moisture, dissolve methyl isonicotinate (1.0 eq) in fuming sulfuric acid (oleum) at 0 °C.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction to 80-100 °C and stir for several hours until TLC analysis indicates consumption of the starting material.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a strong base (e.g., NaOH pellets or concentrated NH₄OH) while cooling in an ice bath.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the crude product by column chromatography on silica gel to isolate methyl 3-bromoisonicotinate.

-

Step 3: Suzuki Cross-Coupling for C-C Bond Formation

Principle and Mechanism

The Suzuki cross-coupling reaction is a Nobel Prize-winning, palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. It is one of the most reliable and widely used reactions in modern organic synthesis due to its mild conditions and tolerance of a wide variety of functional groups. In this step, the C-Br bond of methyl 3-bromoisonicotinate is coupled with ethylboronic acid in the presence of a palladium catalyst and a base.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond.

-

Transmetalation: The ethyl group is transferred from the boron atom to the palladium center.

-

Reductive Elimination: The desired C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki cross-coupling reaction.

Detailed Experimental Protocol

-

Reagents: Methyl 3-bromoisonicotinate, Ethylboronic acid, Pd(PPh₃)₄ or Pd(dppf)Cl₂, Potassium carbonate or Cesium carbonate, Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water).

-

Procedure:

-

To a Schlenk flask, add methyl 3-bromoisonicotinate (1.0 eq), ethylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford pure methyl 3-ethylisonicotinate.

-

Final Product Characterization

| Parameter | Expected Value |

| Yield | 70-90% (for coupling step) |

| Appearance | Pale yellow oil or low melting solid |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| ¹H NMR | Expect characteristic signals for the ethyl group (triplet and quartet) and aromatic protons. |

| ¹³C NMR | Expect signals corresponding to the 9 distinct carbon atoms. |

| Mass Spec (ESI+) | Expect [M+H]⁺ at m/z 166.08 |

Conclusion

The synthesis of methyl 3-ethylisonicotinate from isonicotinic acid is a multi-step process that requires careful strategic planning to overcome the inherent challenges of pyridine functionalization. While direct C-H activation at the 3-position is difficult, the proposed pathway of esterification -> bromination -> Suzuki cross-coupling provides a reliable, high-yielding, and regiochemically precise route to the target molecule. Each step employs well-understood and scalable chemical transformations common in the pharmaceutical and fine chemical industries, making this guide a practical blueprint for researchers and drug development professionals.

References

-

Pyridine - Wikipedia. Wikipedia. [Link]

-

Pyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Fischer–Speier esterification - Wikipedia. Wikipedia. [Link]

-

Any procedure for the esterification of isonicotinic acid? - ResearchGate. ResearchGate. [Link]

-

Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. ResearchGate. [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. YouTube. [Link]

-

Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. - ResearchGate. ResearchGate. [Link]

-

Minisci reaction - Wikipedia. Wikipedia. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Minisci reaction - Wikipedia [en.wikipedia.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of Methyl 3-ethylisonicotinate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: A Molecule of Untapped Potential

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged" scaffold, a core structural motif present in over a hundred currently marketed drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design. This guide delves into the chemical intricacies of a specific, highly functionalized derivative: Methyl 3-ethylisonicotinate . While specific literature on this exact molecule is sparse, its structure—a 3,4-disubstituted pyridine—places it at the intersection of well-established chemical principles. By dissecting the influence of its constituent parts—the electron-deficient pyridine core, the activating C3-ethyl group, and the deactivating C4-ester—we can construct a robust profile of its reactivity and potential. This document serves as a predictive and practical manual for researchers looking to synthesize, characterize, and strategically deploy this versatile building block in their research and development pipelines.

Molecular Structure and Physicochemical Properties

Methyl 3-ethylisonicotinate is an aromatic heterocyclic compound. The core is a pyridine ring, substituted at the 3-position with an ethyl group and at the 4-position with a methyl ester (carbomethoxy group). This specific substitution pattern dictates its electronic distribution, steric profile, and, consequently, its chemical behavior.

Predicted Physicochemical Data

While exhaustive experimental data for this specific molecule is not cataloged in major databases, we can predict its properties based on its constituent fragments and related known compounds like ethyl 3-methylisonicotinate and methyl isonicotinate.[2][3][4]

| Property | Predicted Value / Description | Rationale / Comparative Compound |

| Molecular Formula | C₉H₁₁NO₂ | Based on structural components. |

| Molecular Weight | 165.19 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Similar to methyl and ethyl isonicotinate.[4][5] |

| Boiling Point | ~230-245 °C at 760 mmHg | Interpolated from ethyl 3-methylisonicotinate (239.5 °C).[2] |

| Density | ~1.07-1.10 g/cm³ | Based on related isomers and parent esters.[2] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol). Slightly soluble in water. | Typical for small polar organic esters.[4] |

| CAS Number | Not assigned or not readily available. | Precursor, 3-ethyl-4-pyridinecarboxylic acid, has CAS 52695-65-5. |

Synthesis and Purification

The de novo synthesis of substituted pyridines is a topic of considerable interest, with methods evolving beyond classical condensation chemistry to offer greater regiochemical control.[6] A logical and robust pathway to Methyl 3-ethylisonicotinate involves the synthesis of its carboxylic acid precursor, 3-ethylisonicotinic acid, followed by a standard esterification.

Proposed Synthetic Workflow

The most direct approach is a two-step process starting from the commercially available 3-ethylpyridine.

Caption: Proposed two-step synthesis of Methyl 3-ethylisonicotinate.

Experimental Protocol: Fischer Esterification

This protocol details the conversion of the carboxylic acid intermediate to the final methyl ester.

Materials:

-

3-Ethylisonicotinic acid (1.0 eq)

-

Anhydrous Methanol (20-30 eq, serves as solvent and reagent)

-

Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a round-bottom flask containing 3-ethylisonicotinic acid, add anhydrous methanol. Place the flask in an ice bath and stir to dissolve/suspend the acid.

-

Catalyst Addition: Slowly add concentrated sulfuric acid dropwise to the cooled, stirring mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate.

-

Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Neutralization: Carefully pour the concentrated mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Add the bicarbonate solution portion-wise until effervescence ceases and the pH of the aqueous layer is ~8. This step neutralizes the sulfuric acid and any unreacted carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10g scale reaction).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL) to remove residual salts and water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude Methyl 3-ethylisonicotinate as an oil.

-

Purification: If necessary, the product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule.[7] The following are the predicted key features for Methyl 3-ethylisonicotinate based on established principles of NMR, IR, and MS.[8][9][10]

Predicted Spectral Data

| Technique | Feature | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z | Rationale |

| ¹H NMR | Pyridine H-2 (singlet or narrow doublet) | δ 8.6 - 8.8 ppm | Adjacent to N, deshielded. |

| Pyridine H-6 (doublet) | δ 8.5 - 8.7 ppm | Adjacent to N, ortho to H-5. | |

| Pyridine H-5 (doublet) | δ 7.4 - 7.6 ppm | Ortho to H-6, less deshielded. | |

| -O-CH₃ (singlet) | δ 3.9 - 4.1 ppm | Protons on the methyl ester. | |

| -CH₂ -CH₃ (quartet) | δ 2.7 - 2.9 ppm | Methylene protons of the ethyl group, split by the methyl. | |

| -CH₂-CH₃ (triplet) | δ 1.2 - 1.4 ppm | Methyl protons of the ethyl group, split by the methylene. | |

| ¹³C NMR | C =O (ester carbonyl) | δ 165 - 168 ppm | Typical range for an ester carbonyl attached to an aromatic ring. |

| Pyridine C-2, C-6 | δ 148 - 152 ppm | Carbons adjacent to the ring nitrogen. | |

| Pyridine C-3, C-4 | δ 135 - 145 ppm | Substituted carbons of the pyridine ring. | |

| Pyridine C-5 | δ 122 - 126 ppm | Unsubstituted carbon meta to the nitrogen. | |

| -O-C H₃ | δ 52 - 55 ppm | Carbon of the methyl ester. | |

| -C H₂-CH₃ | δ 22 - 26 ppm | Methylene carbon of the ethyl group. | |

| -CH₂-C H₃ | δ 13 - 16 ppm | Methyl carbon of the ethyl group. | |

| IR | C=O Stretch (ester) | 1720 - 1735 cm⁻¹ | Strong, sharp absorption characteristic of an α,β-unsaturated ester. |

| C=C, C=N Stretch (aromatic) | 1580 - 1610 cm⁻¹ | Characteristic pyridine ring vibrations. | |

| C-O Stretch (ester) | 1250 - 1300 cm⁻¹ | Strong absorption for the ester C-O bond. | |

| C-H Stretch (sp²) | 3000 - 3100 cm⁻¹ | Aromatic C-H stretches. | |

| C-H Stretch (sp³) | 2850 - 3000 cm⁻¹ | Aliphatic C-H stretches from the ethyl and methyl groups. | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 165 | Corresponds to the molecular weight of C₉H₁₁NO₂. |

| M-31 Fragment | m/z = 134 | Loss of the methoxy group (•OCH₃) from the ester. | |

| M-59 Fragment | m/z = 106 | Loss of the carbomethoxy group (•COOCH₃). |

Chemical Reactivity and Mechanistic Insights

The reactivity of Methyl 3-ethylisonicotinate is a fascinating interplay between the electron-deficient nature of the pyridine ring and the opposing electronic effects of its substituents.

The Influence of Substituents

Caption: Electronic contributions of functional groups in Methyl 3-ethylisonicotinate.

-

Pyridine Nitrogen: The electronegative nitrogen atom strongly withdraws electron density from the ring via an inductive effect, making the ring electron-poor and generally resistant to electrophilic attack.[11]

-

C3-Ethyl Group: As an alkyl group, it is weakly electron-donating through an inductive effect (+I), slightly increasing electron density on the ring.[12]

-

C4-Methyl Ester Group: This is a powerful electron-withdrawing group, operating through both inductive (-I) and resonance (-M) effects. It significantly deactivates the ring towards electrophiles and reduces the basicity of the nitrogen.

Overall Effect: The combined influence of the nitrogen and the C4-ester overwhelmingly deactivates the ring, making it quite electron-deficient.

Reactions of the Pyridine Ring

-

Electrophilic Aromatic Substitution (SEAr): Direct electrophilic substitution on this molecule would be extremely challenging, requiring harsh conditions. The powerful deactivating groups make the ring a poor nucleophile.[11][13] If a reaction were forced (e.g., nitration), the electrophile would likely add to the C5 position, which is the least deactivated site (meta to the strong -M ester group).

-

Nucleophilic Aromatic Substitution (SNAr): This reaction requires a good leaving group (like a halide) at an activated position (ortho or para to an electron-withdrawing group).[14] As Methyl 3-ethylisonicotinate lacks such a leaving group, it will not undergo SNAr.

-

Reactions at the Nitrogen:

-

Basicity: The lone pair on the nitrogen is basic, but its reactivity is significantly dampened by the C4-ester group. It will form salts with strong acids.

-

N-Oxidation: The nitrogen can be oxidized (e.g., with m-CPBA) to form the corresponding N-oxide. This transformation is synthetically valuable, as the N-oxide group is activating and directs electrophilic substitution to the C2 and C6 positions.[11][15]

-

Reactions of the Ester Group

The methyl ester is a key functional handle for further derivatization.

-

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield 3-ethylisonicotinic acid.[16]

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process, requiring heating with excess water and a strong acid catalyst (e.g., H₂SO₄ or HCl).[16][17]

-

Base-Mediated Hydrolysis (Saponification): This is an irreversible reaction, typically performed by heating with an aqueous base like NaOH or LiOH.[18] The reaction yields the carboxylate salt, which must be acidified in a separate step to liberate the free carboxylic acid. This is often the preferred method due to its irreversibility.[16]

-

-

Reduction: The ester can be reduced to the corresponding primary alcohol ( (3-ethylpyridin-4-yl)methanol) using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).

-

Amidation: The ester can be converted to amides by heating with ammonia or a primary/secondary amine, often requiring high temperatures or catalysis.

Potential Applications in Drug Discovery

The true value of Methyl 3-ethylisonicotinate lies in its potential as a versatile intermediate for constructing more complex molecules. The pyridine core is a known pharmacophore, and the ability to manipulate the C3 and C4 substituents provides a clear path for library synthesis and structure-activity relationship (SAR) studies.

-

Scaffold for Library Synthesis: The ester functionality is a gateway to a wide array of amides, which are prevalent in drug molecules. By reacting Methyl 3-ethylisonicotinate with a diverse panel of amines, a large library of novel compounds can be rapidly generated for high-throughput screening.

-

Bioisosteric Replacement: The carboxylic acid (obtained via hydrolysis) can serve as a bioisostere for other acidic functional groups in known drug molecules, or it can be converted into other isosteres like tetrazoles.

-

Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, this molecule could serve as a starting fragment for FBDD campaigns targeting various protein classes.

Safety and Handling

Based on related compounds like methyl and ethyl isonicotinate, Methyl 3-ethylisonicotinate should be handled with care.[3][5][22]

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract.[3][5] May be harmful if swallowed. Combustible liquid.[23]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from ignition sources, with the container tightly sealed.

References

-

Chemsrc. (2025). ETHYL 3-METHYLISONICOTINATE | CAS#:58997-11-8. [Link]

-

Dudnik, A. S., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. National Institutes of Health. [Link]

-

PubChem. (n.d.). Ethyl 3-(methylsulfonyl)isonicotinate. Retrieved from PubChem. [Link]

-

Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from Wikipedia. [Link]

-

YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]

-

PubChem. (n.d.). 3-Methyl-isonicotinic acid. Retrieved from PubChem. [Link]

-

Hergarden, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]

-

PubChem. (n.d.). Methyl isonicotinate. Retrieved from PubChem. [Link]

-

RSC Publishing. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]

-

ResearchGate. (n.d.). Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory. [Link]

-

PubChem. (n.d.). Ethyl isonicotinate. Retrieved from PubChem. [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. [Link]

-

YouTube. (2017). Electrophilic substitution reactions - pyridine. [Link]

-

Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. [Link]

-

ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from Wikipedia. [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

YouTube. (2021). Spectroscopy worked example combining IR, MS and NMR. [Link]

-

University Course Material. (n.d.). Spectroscopy Methods of structure determination. [Link]

-

Chemguide. (n.d.). Hydrolysing esters. [Link]

-

University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.

-

ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

-

Reddit. (2024). Hydrolysis of methyl esters. [Link]

-

Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. [Link]

-

Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

-

MDPI. (n.d.). Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. [Link]

-

Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

-

PubMed Central. (n.d.). The Potential Applications of Artificial Intelligence in Drug Discovery and Development. [Link]

Sources

- 1. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ETHYL 3-METHYLISONICOTINATE | CAS#:58997-11-8 | Chemsrc [chemsrc.com]

- 3. Methyl isonicotinate - Wikipedia [en.wikipedia.org]

- 4. Methyl isonicotinate CAS#: 2459-09-8 [m.chemicalbook.com]

- 5. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. lehigh.edu [lehigh.edu]

- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. quora.com [quora.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. reddit.com [reddit.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. An Effective Way to Apply AI to the Design of New Drug Lead Compounds [pharma-iq.com]

- 20. mdpi.com [mdpi.com]

- 21. The Potential Applications of Artificial Intelligence in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 3-ethylisonicotinate: Synthesis, Identification, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Methyl 3-ethylisonicotinate, a pyridine carboxylate derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust resource for its synthesis, characterization, and potential applications. As a Senior Application Scientist, the following content is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a deeper understanding for researchers and developers.

Compound Identification and Physicochemical Properties

Methyl 3-ethylisonicotinate, systematically named Methyl 3-ethylpyridine-4-carboxylate, is a derivative of isonicotinic acid.

Molecular Formula: C₉H₁₁NO₂[1]

Molecular Weight: 165.19 g/mol

While experimental physicochemical data is limited, the following properties can be predicted based on its structure and comparison with similar compounds like methyl isonicotinate and ethyl isonicotinate.

| Property | Predicted Value | Rationale/Comparison |

| Boiling Point | ~220-230 °C | Higher than methyl isonicotinate (208 °C) due to the additional ethyl group increasing van der Waals forces. |

| Melting Point | Liquid at room temperature | Similar to methyl isonicotinate (8.5 °C) and ethyl isonicotinate (liquid). |

| Density | ~1.08 g/mL | Slightly lower than methyl isonicotinate (~1.16 g/mL) due to the larger alkyl group. |

| Refractive Index | ~1.50 - 1.51 | In line with other aromatic esters like ethyl isonicotinate (~1.501). |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate). Slightly soluble in water. | Typical for small polar organic esters. |

Synthesis of Methyl 3-ethylisonicotinate

A plausible and efficient synthesis of Methyl 3-ethylisonicotinate involves a two-step process: the synthesis of the precursor 3-ethylisonicotinic acid, followed by its esterification.

Synthesis of 3-ethylisonicotinic acid

The synthesis of 3-ethylisonicotinic acid can be achieved through the hydrolysis of 3-ethyl-4-cyanopyridine. The cyano-pyridine precursor can be synthesized via oxidative ammonolysis of 3-ethyl-4-methylpyridine (3-ethyl-γ-picoline).

Step-by-Step Protocol: Synthesis of 3-ethylisonicotinic acid

-

Oxidative Ammonolysis of 3-ethyl-4-methylpyridine:

-

In a gas-phase reactor, a mixture of 3-ethyl-4-methylpyridine, ammonia, and air is passed over a vanadium pentoxide (V₂O₅) based catalyst at a temperature of 350-450 °C.

-

This reaction converts the methyl group at the 4-position to a nitrile group, yielding 3-ethyl-4-cyanopyridine.

-

The product is then isolated and purified by distillation.

-

-

Hydrolysis of 3-ethyl-4-cyanopyridine:

-

The purified 3-ethyl-4-cyanopyridine is subjected to acidic or basic hydrolysis.

-

Acidic Hydrolysis: Reflux the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Basic Hydrolysis: Reflux the nitrile with an aqueous solution of a strong base, such as sodium hydroxide.

-

Following the reaction, the pH is adjusted to the isoelectric point of 3-ethylisonicotinic acid to precipitate the product.

-

The solid product is then collected by filtration, washed with cold water, and dried.

-

Esterification of 3-ethylisonicotinic acid

The final step is the esterification of 3-ethylisonicotinic acid with methanol to yield Methyl 3-ethylisonicotinate. The Fischer esterification is a classic and reliable method for this transformation.

Step-by-Step Protocol: Fischer Esterification

-

To a round-bottom flask, add 3-ethylisonicotinic acid and an excess of methanol (which also acts as the solvent).

-

Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by carefully adding a base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-ethylisonicotinate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Diagram of Synthesis Workflow

Caption: Synthesis workflow for Methyl 3-ethylisonicotinate.

Spectroscopic Identification

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following signals:

-

Pyridine Ring Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm). The proton at position 2 will be the most downfield, followed by the proton at position 6, and then the proton at position 5.

-

Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons (δ ~2.7-3.0 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (δ ~1.2-1.4 ppm).

-

Methyl Ester Protons: A singlet for the methoxy (-OCH₃) protons (δ ~3.9-4.0 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show nine distinct signals:

-

Pyridine Ring Carbons: Five signals in the aromatic region (δ ~120-160 ppm). The carbon at position 4 (attached to the ester) and the carbon at position 3 (attached to the ethyl group) will be quaternary and may show weaker signals.

-

Carbonyl Carbon: A signal for the ester carbonyl carbon (C=O) in the downfield region (δ ~165-175 ppm).

-

Ethyl Group Carbons: A signal for the methylene carbon (-CH₂-) and a signal for the methyl carbon (-CH₃).

-

Methyl Ester Carbon: A signal for the methoxy carbon (-OCH₃) (δ ~50-55 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit the following characteristic absorption bands:

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm⁻¹.

-

C=N and C=C Stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong bands in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 165 should be observable. Common fragmentation patterns for esters would include:

-

Loss of the methoxy radical (•OCH₃) to give a fragment at m/z = 134.

-

Loss of the methyl group from the ethyl substituent to give a fragment at m/z = 150.

-

Cleavage of the ethyl group to give a fragment at m/z = 136.

Applications in Research and Drug Development

While specific applications of Methyl 3-ethylisonicotinate are not widely documented, derivatives of isonicotinic acid are of significant interest in medicinal chemistry. They are key structural motifs in a variety of pharmacologically active compounds.

-

Tuberculosis Treatment: Isonicotinic acid hydrazide (Isoniazid) is a cornerstone drug for the treatment of tuberculosis.[3]

-

Enzyme Inhibition: Pyridine carboxylic acid isomers and their derivatives are actively being investigated as inhibitors for various enzymes, with applications in treating a wide range of diseases including cancer, diabetes, and Alzheimer's.

-

Antiviral Agents: These scaffolds are also being explored in the development of antiviral drugs, including protease inhibitors.

The introduction of an ethyl group at the 3-position of the pyridine ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, Methyl 3-ethylisonicotinate serves as a valuable building block for the synthesis of novel compounds with potentially enhanced pharmacological properties.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5]

-

Inhalation: May be harmful if inhaled and may cause respiratory irritation.[5] Avoid breathing vapors or mists.

-

Skin Contact: May be harmful in contact with skin and may cause skin irritation.[5] In case of contact, wash immediately with plenty of soap and water.

-

Eye Contact: May cause serious eye irritation.[5] In case of contact, rinse cautiously with water for several minutes.

-

Ingestion: May be harmful if swallowed.[5]

-

Flammability: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.[5]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling any chemical.

Conclusion

Methyl 3-ethylisonicotinate is a compound with significant potential as a building block in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive, albeit partially predictive, overview of its identification, synthesis, and characterization. The provided protocols and expected data serve as a valuable starting point for researchers and drug development professionals interested in exploring the chemistry and biological activity of this and related compounds. As with any chemical, all handling and synthesis should be conducted with appropriate safety precautions in a laboratory setting.

References

-

Buy Methyl 3-ethylisonicotinate (EVT-1819142) | 13341-16-7. [Link]

-

MDPI. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. 2022-10-21. [Link]

Sources

Spectroscopic Characterization of Methyl 3-ethylisonicotinate: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for Methyl 3-ethylisonicotinate. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages expert interpretation and comparative data from closely related structural isomers and analogues, including Methyl isonicotinate, Ethyl isonicotinate, and Ethyl 3-methylisonicotinate. The guide outlines the expected features in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a robust framework for the identification and characterization of this molecule. Methodologies for data acquisition and interpretation are also discussed, grounded in established principles of analytical chemistry.

Introduction

Methyl 3-ethylisonicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, comprehensive structural elucidation is paramount for its development and application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for confirming the molecular structure and purity of a synthesized compound.

This guide addresses the absence of publicly available spectroscopic data for Methyl 3-ethylisonicotinate by providing a detailed, predictive analysis based on the known spectral characteristics of analogous compounds. By understanding the influence of the methyl ester and the ethyl group at their respective positions on the isonicotinate framework, researchers can anticipate the key spectral features of the target molecule.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for Methyl 3-ethylisonicotinate. These predictions are derived from the analysis of structurally similar molecules and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

The proton NMR spectrum of Methyl 3-ethylisonicotinate is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5-8.7 | d | 1H | H-6 | The proton ortho to the ring nitrogen is expected to be the most deshielded. |

| ~8.4-8.6 | s | 1H | H-2 | The proton ortho to the ring nitrogen and adjacent to the ethyl group. |

| ~7.3-7.5 | d | 1H | H-5 | The proton meta to the ring nitrogen. |

| ~3.9 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |

| ~2.7 | q | 2H | -CH₂CH₃ | Quartet due to coupling with the adjacent methyl protons. |

| ~1.2 | t | 3H | -CH₂CH₃ | Triplet due to coupling with the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O | Carbonyl carbon of the ester. |

| ~150 | C-6 | Aromatic carbon adjacent to the nitrogen. |

| ~148 | C-2 | Aromatic carbon adjacent to the nitrogen. |

| ~140 | C-3 | Aromatic carbon bearing the ethyl group. |

| ~135 | C-4 | Aromatic carbon bearing the ester group. |

| ~123 | C-5 | Aromatic carbon. |

| ~52 | -OCH₃ | Methyl carbon of the ester. |

| ~25 | -CH₂CH₃ | Methylene carbon of the ethyl group. |

| ~14 | -CH₂CH₃ | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of Methyl 3-ethylisonicotinate will show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretch (aromatic) |

| ~2850-2980 | Medium | C-H stretch (aliphatic) |

| ~1720-1730 | Strong | C=O stretch (ester)[1] |

| ~1590-1610 | Medium | C=C and C=N stretch (aromatic ring) |

| ~1280-1300 | Strong | C-O stretch (ester)[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 3-ethylisonicotinate (C₉H₁₁NO₂), the molecular weight is 165.19 g/mol .

Predicted Electron Ionization (EI) Mass Spectrum:

| m/z | Predicted Fragment |

| 165 | [M]⁺ (Molecular ion) |

| 150 | [M - CH₃]⁺ |

| 134 | [M - OCH₃]⁺ |

| 136 | [M - C₂H₅]⁺ |

| 106 | [M - COOCH₃]⁺ |

Experimental Methodologies

To obtain the actual spectroscopic data for Methyl 3-ethylisonicotinate, the following standard experimental protocols should be followed.

NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial.

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition

The choice of sampling technique for IR spectroscopy depends on the physical state of the sample.

Caption: Sample preparation and data acquisition for IR spectroscopy.

MS Data Acquisition

Electron ionization (EI) is a common method for the mass spectrometric analysis of small organic molecules.

Caption: General workflow for electron ionization mass spectrometry.

Data Interpretation and Structural Confirmation

The definitive structural confirmation of Methyl 3-ethylisonicotinate will rely on the careful analysis and integration of data from all three spectroscopic techniques.

Caption: Integrated approach for structural elucidation.

The ¹H and ¹³C NMR spectra will provide the primary evidence for the carbon-hydrogen framework, including the substitution pattern on the pyridine ring. The IR spectrum will confirm the presence of the key functional groups, particularly the ester carbonyl. Finally, the mass spectrum will verify the molecular weight and offer corroborating structural information through its fragmentation pattern.

Conclusion

References

-

Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η⁶-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), 1335-1354. [Link]

-

PubChem. (n.d.). Methyl isonicotinate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Ethyl isonicotinate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

ChemSrc. (n.d.). ETHYL 3-METHYLISONICOTINATE | CAS#:58997-11-8. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Methyl 3-ethylisonicotinate

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the critical parameters governing the chemical stability and optimal storage of Methyl 3-ethylisonicotinate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from safety and chemical literature with fundamental chemical principles to offer field-proven insights. We will explore the compound's physicochemical properties, delineate its primary degradation pathways, establish protocols for handling and storage, and outline analytical methodologies for stability assessment. The causality behind each recommendation is explained to ensure a deep, actionable understanding for maintaining the integrity of this important chemical entity.

Introduction: The Imperative for Stability

Methyl 3-ethylisonicotinate, a substituted pyridine derivative, serves as a versatile building block in medicinal chemistry and materials science. The presence of a pyridine ring, an ester functional group, and an ethyl substituent creates a molecule with specific reactivity and susceptibility to degradation. For any scientific endeavor, from early-stage discovery to manufacturing, the chemical purity and integrity of starting materials are paramount. Degradation not only reduces the effective concentration of the desired compound but can also introduce impurities that may be reactive, toxic, or interfere with downstream applications, leading to irreproducible results and potential safety concerns. This guide serves as an authoritative resource for understanding and mitigating the risks associated with the instability of Methyl 3-ethylisonicotinate.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its stability profile. While specific experimental data for Methyl 3-ethylisonicotinate is not extensively published, we can infer its properties from closely related structural analogs like Methyl isonicotinate and Ethyl isonicotinate.

| Property | Value (Inferred from Analogs) | Source |

| Molecular Formula | C₉H₁₁NO₂ | N/A |

| Molecular Weight | 165.19 g/mol | N/A |

| Appearance | Clear, colorless to pale yellow/orange liquid | [1][2] |

| Boiling Point | ~207-209 °C (for Methyl isonicotinate) | [2] |

| Melting Point | ~8-8.5 °C (for Methyl isonicotinate) | [2] |

| Density | ~1.161 g/mL at 25 °C (for Methyl isonicotinate) | [2] |

| Solubility | Slightly soluble in water; Soluble in chloroform, ethyl acetate. | [2] |

| InChI Key | Inferred: BGYMKQJALBFJIA-UHFFFAOYSA-N | N/A |

Note: These properties are based on the parent compound, Methyl isonicotinate, and should be used as a guideline. It is recommended to determine the specific properties of Methyl 3-ethylisonicotinate empirically.

Key Factors Influencing Stability and Degradation

The chemical structure of Methyl 3-ethylisonicotinate features two primary sites susceptible to chemical degradation: the methyl ester and the pyridine ring. The principal threats to its stability are hydrolysis, oxidation, and photodegradation.

Hydrolysis

The ester linkage is the most significant liability. It is susceptible to cleavage under both acidic and basic conditions to yield 3-ethylisonicotinic acid and methanol. The presence of moisture is the primary driver of this degradation pathway. The nitrogen atom in the pyridine ring can be protonated under acidic conditions, which may slightly alter the rate of hydrolysis compared to a simple benzene analog.

Caption: Proposed pathway for the hydrolysis of Methyl 3-ethylisonicotinate.

Oxidation

The pyridine nitrogen contains a lone pair of electrons and can be oxidized to form an N-oxide, particularly in the presence of strong oxidizing agents. Furthermore, the ethyl group attached to the aromatic ring is a potential site for benzylic-like oxidation under aggressive conditions. Storing the compound under an inert atmosphere is a direct countermeasure to oxidative degradation from atmospheric oxygen.

Photodegradation

Pyridine and its derivatives are aromatic systems that can absorb UV radiation. This absorption can excite the molecule to a higher energy state, potentially leading to radical formation or other complex degradation reactions. Protection from light, especially UV light, is a critical precaution.

Incompatible Materials

Safety Data Sheets for analogous compounds consistently list strong oxidizing agents, strong acids, and strong bases as incompatible.[3][4] This is a direct consequence of the degradation pathways described above. Contact with these materials will accelerate the decomposition of Methyl 3-ethylisonicotinate.

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities, a multi-faceted approach to storage and handling is required to preserve the integrity of Methyl 3-ethylisonicotinate.

-

Temperature: Store in a cool, refrigerated environment (2-8 °C).[3][5] Low temperatures slow the rate of all chemical reactions, including degradation.

-

Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[3][5] This practice serves two purposes: it displaces atmospheric oxygen, preventing oxidation, and it displaces moisture, preventing hydrolysis.[6]

-

Container: Use tightly sealed containers made of inert materials (e.g., amber glass).[7][8] A secure seal is the first line of defense against moisture and air ingress. Amber glass is specified to protect the contents from light.[2]

-

Light Exposure: The compound should be stored in the dark and protected from direct sunlight and UV sources at all times.[8]

-

Handling:

-

Always handle the material in a well-ventilated area or a chemical fume hood.[6][9]

-

Use clean, dry spatulas and glassware to avoid introducing contaminants or moisture.

-

When dispensing, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

-

After dispensing, flush the container headspace with an inert gas before resealing tightly.

-

Analytical Methods for Stability Assessment

To ensure the quality of Methyl 3-ethylisonicotinate, particularly when stored for extended periods or used in cGMP applications, a robust stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.[10][11]

Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound while also resolving it from any potential degradation products.

Workflow for Stability Testing:

Caption: Experimental workflow for a comprehensive stability assessment.

Experimental Protocol: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify likely degradation products and validate the analytical method's ability to separate them.

-

Prepare Stock Solution: Accurately prepare a stock solution of Methyl 3-ethylisonicotinate in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Let stand at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute to the target concentration.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Let stand at room temperature for 24 hours and dilute to the target concentration.

-

Thermal Degradation: Store an aliquot of the stock solution in an oven at 80 °C for 48 hours. Cool and dilute to the target concentration.

-

Photolytic Degradation: Expose an aliquot of the stock solution to direct UV light (e.g., 254 nm) or in a photostability chamber for 24 hours. Dilute to the target concentration.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

-

Evaluation: The method is considered stability-indicating if the peaks for all degradation products are successfully resolved from the parent peak and from each other. Peak purity analysis using a diode array detector is highly recommended.

Conclusion

The chemical stability of Methyl 3-ethylisonicotinate is governed by its susceptibility to hydrolysis, oxidation, and photodegradation. These risks can be effectively mitigated through a stringent protocol of proper storage and handling. Key control measures include refrigeration , storage under a dry, inert atmosphere , protection from light , and the avoidance of incompatible materials such as strong acids, bases, and oxidizing agents. For applications requiring verifiable purity, the implementation of a validated, stability-indicating HPLC method is the industry standard for monitoring the compound's integrity over time. Adherence to the principles and protocols outlined in this guide will ensure the reliability of experimental outcomes and the safety of developed products.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Methyl isonicotinate. Retrieved from [Link]

-

Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Ethyl isonicotinate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Methyl Nicotinate. Retrieved from [Link]

-

Washington State University. (n.d.). SPECIAL STORAGE AND HANDLING PROCEDURES for Pyridine. Retrieved from [Link]

-

Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS for Pyridine. Retrieved from [Link]

-

NIOSH. (1994). PYRIDINE: METHOD 1613. Retrieved from [Link]

-

OSHA. (1991). Pyridine Method number: PV2295. Retrieved from [Link]

-

ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

Lee, E. Y., & Lee, N. Y. (2002). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 68(6), 3133–3136. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 3-Methyl-isonicotinic acid. Retrieved from [Link]

-